molecular formula C20H20N4O5S B2861737 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 501352-03-0

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2861737
CAS No.: 501352-03-0
M. Wt: 428.46
InChI Key: KARBKLYQCVTGCD-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
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Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising an oxadiazole moiety linked to a pyrrolidine sulfonamide and a methoxyphenyl group. The synthesis typically involves multi-step reactions starting from 2-methoxybenzohydrazide, leading to the formation of the oxadiazole ring through cyclization reactions.

Synthetic Route

  • Formation of Hydrazone : 2-methoxybenzohydrazide is reacted with methyl 4-formylbenzoate.
  • Cyclization : The hydrazone undergoes cyclization to form the oxadiazole.
  • Final Product Formation : Treatment with hydrazine hydrate yields the target compound in high yield.

Anticancer Activity

Recent studies indicate that compounds containing the oxadiazole structure exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including inhibition of anti-apoptotic proteins like Bcl-2.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results showed:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM against A-431 and Jurkat cell lines.
  • Mechanism : Molecular dynamics simulations indicated interactions with Bcl-2 protein, suggesting a mechanism involving disruption of apoptotic signaling pathways.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. Studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (µg/mL)Reference
AStaphylococcus aureus3.12
BEscherichia coli12.5
CPseudomonas aeruginosa6.25

Anticonvulsant Activity

Some derivatives of the compound have been investigated for anticonvulsant properties. For instance, modifications to the pyrrolidine ring have shown enhanced efficacy in animal models.

Table 2: Anticonvulsant Activity Results

CompoundModel UsedEfficacy (%)Reference
DPTZ-induced seizures100
EMaximal electroshock85

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Oxadiazole Moiety : Essential for anticancer and antimicrobial activities.
  • Pyrrolidine Ring : Modifications here can enhance anticonvulsant properties.
  • Methoxy Group : Contributes to increased lipophilicity and bioavailability.

Proposed Mechanism (This is a placeholder; actual figures should be referenced from studies).

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-28-17-7-3-2-6-16(17)19-22-23-20(29-19)21-18(25)14-8-10-15(11-9-14)30(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARBKLYQCVTGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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